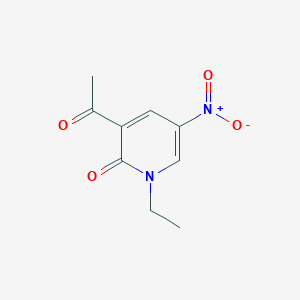![molecular formula C7H3Br2ClN2 B11798310 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11798310.png)
7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine is a heterocyclic compound that contains both bromine and chlorine atoms It is a derivative of pyrrolo[1,2-A]pyrazine, which is a fused bicyclic system consisting of a pyrrole ring and a pyrazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine typically involves the bromination and chlorination of pyrrolo[1,2-A]pyrazine. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation at the desired positions on the pyrrolo[1,2-A]pyrazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using automated systems to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-A]pyrazine derivatives, while coupling reactions can produce larger heterocyclic compounds .
Aplicaciones Científicas De Investigación
7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 7,8-Dibromo-4-chloropyrrolo[1,2-A]pyrazine include other halogenated pyrrolo[1,2-A]pyrazine derivatives, such as:
- 7,8-Dichloro-4-bromopyrrolo[1,2-A]pyrazine
- 7,8-Dibromo-4-fluoropyrrolo[1,2-A]pyrazine
- 7,8-Dichloro-4-iodopyrrolo[1,2-A]pyrazine
Uniqueness
The uniqueness of this compound lies in its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms can provide distinct properties compared to other halogenated derivatives, making it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C7H3Br2ClN2 |
|---|---|
Peso molecular |
310.37 g/mol |
Nombre IUPAC |
7,8-dibromo-4-chloropyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C7H3Br2ClN2/c8-4-3-12-5(7(4)9)1-11-2-6(12)10/h1-3H |
Clave InChI |
RNMKMNAVFUVMNY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C=C(C(=C2C=N1)Br)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![3-(6-(p-Tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11798285.png)

![1-Phenyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine](/img/structure/B11798305.png)


